2-Chloro-3-ethoxyphenylboronic acid

Descripción general

Descripción

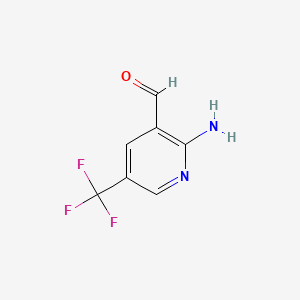

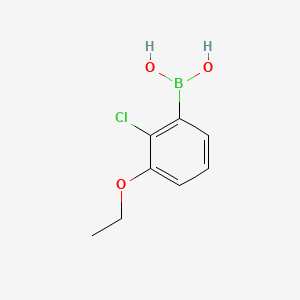

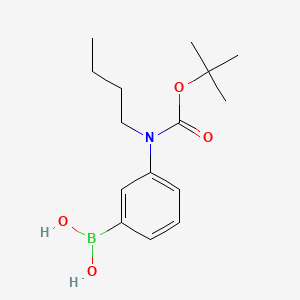

2-Chloro-3-ethoxyphenylboronic acid is a chemical compound with the CAS Number: 1256345-57-9 . It has a molecular weight of 200.43 . The IUPAC name for this compound is 2-chloro-3-ethoxyphenylboronic acid .

Molecular Structure Analysis

The molecular structure of 2-Chloro-3-ethoxyphenylboronic acid can be represented by the linear formula: C8H10BClO3 . The InChI code for this compound is 1S/C8H10BClO3/c1-2-13-7-5-3-4-6 (8 (7)10)9 (11)12/h3-5,11-12H,2H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3-ethoxyphenylboronic acid include a molecular weight of 200.43 . The compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

2-Chloro-3-ethoxyphenylboronic acid is instrumental in cross-coupling reactions, a fundamental process in the synthesis of complex organic molecules. It participates in the synthesis of acyclic nucleotide analogues through cross-coupling reactions, showcasing its utility in generating compounds with potential antiviral and cytostatic activity (Česnek, Hocek, & Holý, 2000). Similarly, its use in palladium-catalyzed Suzuki cross-coupling reactions to produce novel heteroarylpyridine derivatives highlights its importance in developing new pharmaceuticals and materials (Parry, Wang, Batsanov, Bryce, & Tarbit, 2002).

Supramolecular Chemistry

In supramolecular chemistry, 2-chloro-3-ethoxyphenylboronic acid contributes to the design and synthesis of supramolecular assemblies. These assemblies are constructed through hydrogen bonds and showcase the potential of boronic acids in forming complex structures, which have implications for the development of novel materials and sensors (Pedireddi & Seethalekshmi, 2004).

Bioorthogonal Chemistry

The compound's relevance extends to bioorthogonal chemistry, where it enables rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solutions. This capability is crucial for bioconjugation applications, including protein labeling and drug delivery systems, showcasing its orthogonality to biological molecules and conditions (Dilek, Lei, Mukherjee, & Bane, 2015).

Material Science

2-Chloro-3-ethoxyphenylboronic acid also finds applications in material science, particularly in the development of light-emitting materials. Through selective synthesis processes, it can contribute to the creation of emissive fluorophores, which are vital for optical devices, sensing applications, and electronic displays (Xiong, Hu, Lei, Zhen, Zhao, Shao, Li, Zhang, & Chen, 2019).

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Chloro-3-ethoxyphenylboronic acid are not available in the retrieved data, boronic acids and their derivatives are of significant interest in various fields, including medicinal chemistry, materials science, and chemical biology. They are valuable building blocks in organic synthesis .

Mecanismo De Acción

Target of Action

The primary target of 2-Chloro-3-ethoxyphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group in the compound is transferred from boron to palladium . This is a key step in the SM cross-coupling reaction .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by providing the organoboron reagent needed for the reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This reaction is highly valuable in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The efficacy and stability of 2-Chloro-3-ethoxyphenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of other functional groups in the reaction environment could potentially affect the efficiency of the reaction. Additionally, the stability of the compound may be affected by factors such as temperature, pH, and the presence of other reactive species in the environment.

Propiedades

IUPAC Name |

(2-chloro-3-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEKFCKITYLGIAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681530 | |

| Record name | (2-Chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-ethoxyphenylboronic acid | |

CAS RN |

1256345-57-9 | |

| Record name | Boronic acid, B-(2-chloro-3-ethoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3-ethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

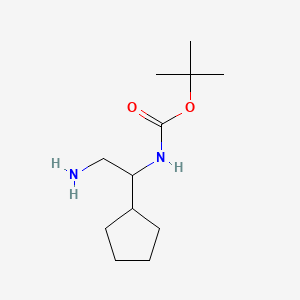

![Tert-butyl 7-benzyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B582067.png)